4-Amino-4-methyl-1lambda4-thian-1-one
Description
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Properties
Molecular Formula |
C6H13NOS |
|---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
4-methyl-1-oxothian-4-amine |
InChI |
InChI=1S/C6H13NOS/c1-6(7)2-4-9(8)5-3-6/h2-5,7H2,1H3 |
InChI Key |
WUVPMWAKUNVVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)CC1)N |
Origin of Product |
United States |
Foundational & Exploratory
"solubility of 4-Amino-4-methyl-1lambda4-thian-1-one in different solvents"
Solubility Profiling of 4-Amino-4-methyl-1 -thian-1-one: A Technical Guide
Part 1: Core Directive & Executive Summary
Executive Summary
This technical guide addresses the solubility profile of 4-Amino-4-methyl-1
Unlike common reagents, specific solubility values for this intermediate are not widely published in open-access databases. Therefore, this guide functions as a predictive and procedural handbook . It synthesizes theoretical solubility based on molecular topology with rigorous, self-validating experimental protocols to allow researchers to generate high-fidelity data in their own laboratories.
Molecular Identity
-
IUPAC Name: 4-Amino-4-methyl-1
-thian-1-one -
CAS Registry Number: 1461706-41-1[1]
-
Molecular Formula: C
H NOS -
Key Functional Groups:
-
Sulfoxide (S=O): Highly polar, strong hydrogen bond acceptor.
-
Primary Amine (-NH
): Hydrogen bond donor/acceptor, basic center. -
Thiane Ring: Saturated lipophilic backbone, though small.
-
Part 2: Scientific Integrity & Theoretical Solubility Matrix
Structural Analysis & Solubility Prediction
The solubility of 4-Amino-4-methyl-1
-
Polarity Dominance: The presence of both a sulfoxide and a primary amine on a small six-membered ring imparts significant polarity. The molecule is expected to exhibit zwitterionic-like character or strong dipole-dipole interactions.
-
Hydrogen Bonding: The amine group acts as a donor, while the sulfoxide oxygen is a potent acceptor. This suggests high affinity for protic solvents.
-
Stereochemistry: The "1
" notation implies a hypervalent sulfur (sulfoxide). The relative orientation of the S=O bond and the 4-amino/methyl groups (cis/trans isomerism) can significantly impact crystal packing lattice energy, and thus solubility. Note: Cis isomers generally exhibit higher solubility than trans isomers due to lower lattice energy.
Predicted Solubility Profile
Based on calculated LogP and functional group analysis.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Water (pH 7) | High (>50 mg/mL) | Strong H-bonding with S=O and NH |
| Polar Protic | Methanol / Ethanol | High | Favorable dipole interactions; disrupts crystal lattice. |
| Polar Aprotic | DMSO / DMF | Very High | "Like dissolves like" for sulfoxides; excellent solvation. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good solvation of the thiane ring; moderate polarity match. |
| Ethers | THF / 1,4-Dioxane | Moderate | Acceptable polarity; THF often dissolves amino-sulfoxides. |
| Non-Polar | Hexane / Heptane | Insoluble | Lack of H-bonding; high energy cost to solvate polar groups. |
| Aromatic | Toluene | Low |
Part 3: Experimental Protocols (Self-Validating Systems)
Since exact literature values are proprietary, the following protocols are the gold standard for determining solubility in your specific matrix.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).
Reagents:
-
Test Compound (CAS 1461706-41-1)[1]
-
HPLC Grade Solvents (Water, MeOH, ACN, etc.)
-
0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)
Workflow:
-
Saturation: Add excess solid compound to 2 mL of the target solvent in a glass vial until undissolved solid remains visible.
-
Agitation: Cap the vial and place it in a thermomixer or orbital shaker at 25°C for 24 hours .
-
Validation Check: If all solid dissolves, add more compound until a precipitate persists.
-
-
Equilibration: Stop agitation and let the vial stand for 4 hours to allow sedimentation.
-
Filtration: Draw the supernatant and filter through a 0.45 µm filter. Discard the first 200 µL of filtrate (to prevent filter adsorption errors).
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV or LC-MS.
Calculation:
Protocol B: pH-Dependent Solubility Profiling
Objective: Assess the impact of the basic amine group.
-
Prepare three buffers: pH 1.2 (0.1N HCl), pH 6.8 (Phosphate), and pH 10 (Borate).
-
Repeat Protocol A using these buffers.
-
Expectation: Solubility should increase significantly at pH 1.2 due to protonation of the amine (
), forming a highly soluble salt.
Part 4: Visualization & Workflow
Solubility Screening Workflow
The following diagram illustrates the logical flow for selecting solvents and determining solubility, ensuring no resources are wasted on incompatible systems.
Figure 1: Decision tree for qualitative solubility screening and recrystallization solvent selection.
Part 5: References
-
Compound Identification:
-
Methodology:
-
General Chemistry of Amino-Sulfoxides:
-
Functional Group Analysis: "Physicochemical Properties of Sulfoxides." NIST Chemistry WebBook. Link
-
The Ascent of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Cyclic Sulfoximines
Abstract
The sulfoximine functional group, once a chemical curiosity, has emerged as a cornerstone in modern medicinal chemistry, offering a unique combination of physicochemical and pharmacological properties. This technical guide provides a comprehensive exploration of the discovery and historical development of a particularly intriguing subclass: cyclic sulfoximines. We will traverse the timeline from the seminal, and somewhat serendipitous, first synthesis to the sophisticated catalytic methodologies that now grant access to a diverse array of these constrained heterocyclic scaffolds. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed experimental protocols, comparative physicochemical data, and an examination of their burgeoning applications in drug discovery.
Part 1: The Dawn of a New Scaffold - The Discovery and Early History of Cyclic Sulfoximines
The Genesis of Sulfoximines: A Brief Prelude
The story of cyclic sulfoximines is intrinsically linked to their acyclic precursors. The broader class of sulfoximines, characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, first garnered significant attention in the mid-20th century. The discovery of methionine sulfoximine, a convulsant agent formed in nitrogen trichloride-treated flour, marked a pivotal moment, unveiling the potential biological activity of this unique functional group.[1] Early synthetic efforts were often arduous, yet they laid the essential groundwork for the more complex cyclic systems that would follow.
An Unexpected Ring Closure: The First Cyclic Sulfoximine
The first documented synthesis of a cyclic sulfoximine was an unforeseen outcome of research conducted by C. R. Johnson and J. J. Janiga in 1973. While investigating the chemistry of sulfoximines, they inadvertently created a six-membered cyclic sulfoximine, 1-tosyl-1,2-thiazinane 1-oxide. Their synthesis began with the S-alkylation of a sulfoximine with 1-bromo-3-chloropropane, followed by oxidation and an intended nucleophilic substitution. Instead, an intramolecular cyclization occurred, yielding the novel heterocyclic scaffold.[2] This serendipitous discovery opened the door to a new class of compounds whose potential was yet to be fully realized.
View Experimental Protocol: The First Synthesis of a Cyclic Sulfoximine (Johnson and Janiga, 1973)
Objective: To synthesize 1-tosyl-1,2-thiazinane 1-oxide.
Materials:
-
S-phenyl-S-methyl-N-(p-tosyl)sulfoximine
-
1-bromo-3-chloropropane
-
Sodium periodate
-
Sodium azide
-
Sulfuric acid
-
Chloroform
-
Dioxane
-
Water
-
Sodium hydroxide
Procedure:
-
S-Alkylation: S-phenyl-S-methyl-N-(p-tosyl)sulfoximine was reacted with 1-bromo-3-chloropropane in a dioxane/water solvent system to yield S-(3-chloropropyl)-S-phenyl-N-(p-tosyl)sulfoximine.
-
Oxidation: The resulting sulfide was oxidized with sodium periodate in water to the corresponding sulfoxide.
-
Attempted Azide Displacement and Unexpected Cyclization: The sulfoxide was treated with sodium azide and sulfuric acid in chloroform. This step was intended to displace the chloride with an azide group. However, an intramolecular cyclization occurred, leading to the formation of the cyclic sulfoximine.
-
Isolation: The product precipitated from the reaction mixture. The precipitate was dissolved in water and neutralized with aqueous sodium hydroxide to yield 1-tosyl-1,2-thiazinane 1-oxide.[2]
Early Synthetic Landscape: Challenges and Stepping Stones
Following Johnson and Janiga's discovery, the field of cyclic sulfoximines remained relatively niche for several decades. The initial synthetic routes were often low-yielding and lacked general applicability. The primary challenge lay in the controlled formation of the constrained ring system. However, these early explorations were crucial in establishing the fundamental reactivity and stability of these heterocycles, paving the way for the more elegant and efficient synthetic strategies that would emerge in the late 20th and early 21st centuries.
Part 2: Mastering the Ring - The Evolution of Synthetic Methodologies
The journey to unlock the full potential of cyclic sulfoximines has been a story of continuous innovation in synthetic organic chemistry. From classical multi-step sequences to powerful transition-metal-catalyzed reactions, the synthetic toolbox has expanded dramatically, enabling access to a vast and diverse chemical space.
Classical Approaches: Oxidation and Imidation Strategies
The foundational methods for constructing the sulfoximine moiety typically involve a two-step process starting from a corresponding sulfide: oxidation to the sulfoxide followed by imidation, or vice versa. Adapting these linear sequences to the synthesis of cyclic sulfoximines often involved intramolecular reactions, as demonstrated in the seminal work by Johnson and Janiga.
These early methods, while groundbreaking, often suffered from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents like sodium azide.
The Modern Renaissance: Transition-Metal Catalysis
A paradigm shift in the synthesis of cyclic sulfoximines, particularly aromatic-fused systems like benzothiazines, arrived with the advent of transition-metal catalysis. The groups of Bolm and others have pioneered rhodium-catalyzed C-H activation/annulation reactions, providing a highly efficient and atom-economical route to these valuable heterocycles.[3][4][5][6][7][8][9]
This powerful strategy involves the directed insertion of a rhodium-carbene, generated from a diazo compound, into an ortho C-H bond of an aryl sulfoximine, followed by intramolecular cyclization and dehydration.
View Experimental Protocol: Rhodium-Catalyzed Synthesis of 1,2-Benzothiazine 1-Oxides (Bolm, 2015)
Objective: To synthesize 3-methyl-4-phenyl-1,2-benzothiazine 1-oxide.
Materials:
-
S-methyl-S-phenylsulfoximine
-
1-diazo-1-phenylpropan-2-one
-
[RhCpCl2]2 (Cp = pentamethylcyclopentadienyl)
-
Sodium acetate (NaOAc)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Reaction Setup: To an oven-dried screw-capped vial, add S-methyl-S-phenylsulfoximine (0.2 mmol), 1-diazo-1-phenylpropan-2-one (0.24 mmol), [RhCp*Cl2]2 (2.5 mol %), and NaOAc (0.2 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Reaction: Stir the mixture at 80 °C for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired 3-methyl-4-phenyl-1,2-benzothiazine 1-oxide.[3][4]
A Summary of Synthetic Strategies
The evolution of synthetic methods for cyclic sulfoximines reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and functional group tolerance. The following table summarizes the key approaches developed over the years.
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
| Classical Intramolecular Cyclization | Acyclic sulfoximine with a leaving group | Base | Straightforward concept | Often low yielding, harsh conditions |
| Oxidation-Imidation of Cyclic Sulfides | Cyclic sulfide | Oxidizing agent, Imidating agent (e.g., NaN3) | Access to saturated systems | Use of hazardous reagents |
| Rh-Catalyzed C-H Annulation | Aryl sulfoximine, Diazo compound | [RhCp*Cl2]2, AgSbF6 | High efficiency, atom economy, broad scope | Requires diazo compounds, limited to aromatic systems |
| Cu-Catalyzed Cross-Coupling | α-bromoaryl NH-sulfoximine, Sulfur | CuI, Ligand | Mild conditions, good functional group tolerance | Limited to specific starting materials |
| Cyclization of N-Propargylsulfinamides | N-propargylsulfinamide | Base | Metal-free, stereospecific | Substrate-specific |
Part 3: The Unique Character of a Constrained Scaffold - Physicochemical Properties
The growing interest in cyclic sulfoximines within drug discovery is largely due to their unique and advantageous physicochemical properties compared to their acyclic counterparts and the more traditional sulfone and sulfonamide groups.[10][11][12][13][14] The constrained nature of the ring system, combined with the inherent properties of the sulfoximine moiety, leads to a favorable profile for drug development.
A Comparative Analysis of Physicochemical Properties
The introduction of a sulfoximine group, particularly in a cyclic context, can significantly impact a molecule's solubility, lipophilicity, and metabolic stability. These parameters are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound Type | Example | logD (pH 7.4) | Aqueous Solubility (µM) | Key Observations |
| Cyclic Sulfone | 2,3-Dihydro-1H-benzo[c]thiophen-2,2-dione derivative | 3.2 | < 0.2 | Low solubility, high lipophilicity.[3] |
| Cyclic NH-Sulfoximine | Corresponding NH-sulfoximine derivative | 2.5 | 7.0 | Increased solubility and reduced lipophilicity compared to the sulfone.[3] |
| Cyclic N-Me Sulfoximine | Corresponding N-methyl sulfoximine derivative | 3.3 | 5.0 | Lipophilicity similar to the sulfone, but with improved solubility.[3] |
As the data suggests, replacing a sulfone with a sulfoximine, especially an NH-sulfoximine, can be a valuable strategy to enhance aqueous solubility and modulate lipophilicity, thereby improving the overall drug-like properties of a molecule.[3][10]
Structural and Electronic Features
The sulfoximine group is a polar, weakly basic functional group. The stereogenic sulfur center and the three-dimensional arrangement of its substituents provide a scaffold for creating molecules with greater spatial complexity, a desirable trait in modern drug design. The nitrogen atom of the sulfoximine can act as a hydrogen bond acceptor, while the NH group in unsubstituted sulfoximines can act as a hydrogen bond donor. This dual character allows for versatile interactions with biological targets.[15]
Part 4: From Bench to Bedside - The Ascendancy of Cyclic Sulfoximines in Drug Discovery
The theoretical advantages of cyclic sulfoximines have translated into tangible success in the pharmaceutical industry. Several drug candidates incorporating this scaffold have entered clinical trials, validating their potential as effective therapeutic agents.
A New Generation of Kinase Inhibitors
A notable application of cyclic sulfoximines is in the development of kinase inhibitors for oncology. The constrained nature of the ring can help to pre-organize the molecule for optimal binding to the kinase active site, leading to enhanced potency and selectivity.
AZD6738 (Ceralasertib): An ATR Inhibitor
AZD6738 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR).[3] In many cancers, other DDR pathways are compromised, making the cancer cells highly dependent on ATR for survival. By inhibiting ATR, AZD6738 can induce synthetic lethality in these tumors.[12]
Other notable examples of cyclic sulfoximine-containing drug candidates include:
-
Roniciclib (BAY 1000394): A pan-cyclin-dependent kinase (CDK) inhibitor.
-
Atuveciclib (BAY 1143572): An inhibitor of the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and cyclin T1.
-
BAY 1251152: Another potent and selective CDK9 inhibitor.
The successful progression of these compounds through clinical development underscores the significant contribution of the cyclic sulfoximine scaffold to modern medicinal chemistry.
Part 5: Future Horizons
The journey of cyclic sulfoximines from an accidental discovery to a privileged scaffold in drug development has been remarkable. However, the story is far from over. Ongoing research continues to push the boundaries of their synthesis and application. The development of new, more efficient, and stereoselective synthetic methods will undoubtedly unlock access to an even greater diversity of cyclic sulfoximine structures. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity grows, we can expect to see cyclic sulfoximines play an increasingly important role in the design of the next generation of therapeutics.
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Cheng, Y., & Bolm, C. (2015). Regioselective syntheses of 1,2-benzothiazines by rhodium-catalyzed annulation reactions. Angewandte Chemie International Edition, 54(42), 12349-12352. [Link]
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Bohmann, R. A., Schöbel, J. H., Unoh, Y., Miura, M., & Bolm, C. (2019). Regioselective Syntheses of 1,2‐Benzothiazine 1‐Imines by Rhodium‐Catalyzed Annulation Reactions of Sulfondiimines. Advanced Synthesis & Catalysis, 361(9), 2053-2057. [Link]
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Shi, P., Tu, Y., Wang, C., Kong, D., Ma, D., & Bolm, C. (2020). Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cyclization. Organic Letters, 22(22), 8842-8845. [Link]
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Wang, B., Liang, X., & Zeng, Q. (2023). Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Molecules, 28(3), 1367. [Link]
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Wang, B., Liang, X., & Zeng, Q. (2023). Synthesis of Cyclic Sulfoximines via C–H Bond Activation. Encyclopedia, 3(1), 223-255. [Link]
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Synthesis of benzothiazonine by rhodium-catalyzed denitrogenative transannulation of 1-sulfonyl-1,2,3-triazole and thiochromone. Organic & Biomolecular Chemistry. [Link]
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Lee, P. H., Lee, S., & Lee, K. (2016). Synthesis of 1,2-Benzothiazines by a Rhodium-Catalyzed Domino C-H Activation/Cyclization/Elimination Process from S-Aryl Sulfoximines and Pyridotriazoles. Organic Letters, 18(14), 3498-3501. [Link]
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Rhodium-catalyzed annulation reactions for the synthesis of 1,2-benzothiazines. ResearchGate. [Link]
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Lücking, U. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]
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Wu, P., Ward, J. S., Rissanen, K., & Bolm, C. (2023). Cyclic Sulfoximine and Sulfonimidamide Derivatives by Copper‐Catalyzed Cross‐Coupling Reactions with Elemental Sulfur. Advanced Synthesis & Catalysis, 365(5), 759-765. [Link]
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Gierczak, M., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. Molecules, 26(15), 4435. [Link]
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Synthesis of 5-Functionalized 1-(Hetero)Aryl-1,2-Thiazine 1-Oxides Through the CSIC Reaction Strategy. ResearchGate. [Link]
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Mäder, P., & Kattner, L. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(20), 11375-11401. [Link]
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Kennington, S. C., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390. [Link]
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A Theoretical and Computational Guide to Assessing the Stability of 4-Amino-4-methyl-1λ4-thian-1-one
Executive Summary
In the landscape of modern drug discovery, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. Unstable compounds can lead to diminished efficacy, unpredictable pharmacokinetics, and the formation of potentially toxic degradation products. This technical guide provides a comprehensive theoretical framework and a practical, step-by-step computational workflow for assessing the stability of 4-Amino-4-methyl-1λ4-thian-1-one, a novel sulfur-containing heterocyclic scaffold. By leveraging advanced computational techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), researchers can gain deep insights into the conformational, thermodynamic, and electronic factors governing the molecule's stability. This guide is designed for researchers, computational chemists, and drug development professionals, offering the necessary tools to de-risk and optimize similar scaffolds in early-stage development, ultimately accelerating the journey from discovery to clinical application.[1][2][3][4]
Part 1: Introduction to 4-Amino-4-methyl-1λ4-thian-1-one and the Imperative of Stability Analysis
The molecule 4-Amino-4-methyl-1λ4-thian-1-one represents a fascinating chemical entity for medicinal chemists. It is a derivative of thiane, a six-membered sulfur-containing ring, analogous to cyclohexane.[5] The key features of this molecule include:
-
A thiane ring , which typically adopts a chair conformation to minimize strain.[5][6]
-
A sulfoxide group (S=O) , where the sulfur atom is a stereocenter, leading to two possible diastereomers (axial and equatorial oxygen). This group significantly influences the ring's conformation and electronic properties.[7][8][9][10]
-
Substituents at the C4 position : An amino (-NH2) group and a methyl (-CH3) group. Their axial or equatorial positioning gives rise to additional conformers.
The stability of this molecule is not a single property but a multifaceted concept crucial for drug development:[1][3]
-
Conformational Stability : The relative energies of different 3D arrangements (conformers). The dominant conformation dictates how the molecule interacts with biological targets.[11][12]
-
Thermodynamic Stability : The molecule's resistance to chemical degradation under various conditions, which is essential for shelf-life and formulation.[13][14]
-
Metabolic Stability : The molecule's susceptibility to breakdown by metabolic enzymes.
Computational methods provide a powerful, cost-effective means to predict these stability aspects before committing to costly and time-consuming synthesis and experimental testing.[3][4][14]
Part 2: Theoretical Foundations of Molecular Stability in Thiane Derivatives
The stability of 4-Amino-4-methyl-1λ4-thian-1-one is governed by a delicate balance of several intramolecular forces and effects.
Conformational Landscape
Like cyclohexane, the thiane ring predominantly exists in a low-energy chair conformation .[5][6] However, the presence of the sulfoxide and C4 substituents introduces several possible isomers and conformers:
-
Ring Inversion : The chair can "flip," interconverting axial and equatorial substituents.
-
Sulfoxide Stereochemistry : The S=O bond can be either axial or equatorial, creating two distinct diastereomers. The conformational preference is influenced by complex stereoelectronic interactions.[7][15]
-
Substituent Orientation : The amino and methyl groups at C4 can be axial or equatorial. Generally, bulky groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.
Key Stabilizing and Destabilizing Interactions
-
Steric Hindrance : 1,3-diaxial interactions are a primary source of destabilization. For example, an axial methyl group would clash with the axial hydrogens on C2 and C6, raising the molecule's energy.
-
Intramolecular Hydrogen Bonding (IHB) : A crucial stabilizing interaction may occur between the hydrogen atoms of the amino group (donor) and the sulfoxide oxygen (acceptor). The strength of this bond is highly dependent on the geometry of the conformer.
-
Gauche and Anomeric Effects : The presence of the electronegative sulfoxide oxygen and the sulfur heteroatom can lead to complex stereoelectronic effects that influence conformational preferences in ways that simple steric arguments cannot predict.[15]
-
Ring Strain : While chair conformations minimize classic Baeyer and Pitzer strain, substitutions can introduce subtle distortions and strain energy that must be quantified.[16]
The overall stability of any given conformer is determined by the sum of these competing interactions.
Part 3: A Validated Computational Workflow for Stability Analysis
This section details a rigorous, step-by-step protocol for the theoretical analysis of 4-Amino-4-methyl-1λ4-thian-1-one. The causality behind each step is explained to ensure a self-validating and scientifically sound investigation.
Workflow Overview Diagram
Caption: Computational workflow for stability analysis.
Experimental Protocol: Step-by-Step Methodology
Step 1: Initial 3D Structure Generation
-
Action : Using a molecular builder (e.g., Avogadro, ChemDraw), construct all plausible stereoisomers of 4-Amino-4-methyl-1λ4-thian-1-one. This includes:
-
Chair conformation with axial S=O.
-
Chair conformation with equatorial S=O.
-
For each of the above, consider conformers with axial/equatorial arrangements of the C4-amino and C4-methyl groups.
-
-
Causality : This initial step is critical to ensure that the entire conformational space is considered. Neglecting a potential starting structure could lead to missing the true global minimum energy conformer.
Step 2: Broad Conformational Sampling
-
Action : For each initial structure, perform a conformational search using a computationally inexpensive molecular mechanics force field, such as MMFF94s.[17]
-
Causality : Quantum mechanical calculations are too computationally expensive to explore the vast conformational space directly.[12] Molecular mechanics provides a rapid way to generate thousands of potential conformers, filtering out high-energy structures and identifying a smaller, more manageable set of candidates for further analysis.[12][17]
Step 3: Quantum Mechanical (QM) Geometry Optimization
-
Action : Take the unique, low-energy conformers from Step 2 and perform a full geometry optimization using Density Functional Theory (DFT).[18][19]
-
Recommended Functional : B3LYP-D3. The B3LYP functional is a robust hybrid functional, and the -D3 correction is essential for accurately modeling non-covalent interactions like intramolecular hydrogen bonding and van der Waals forces.[20][21][22][23]
-
Recommended Basis Set : 6-311+G(d,p). This is a flexible, triple-zeta basis set that provides a good balance of accuracy and computational cost for molecules of this size.
-
-
Causality : DFT provides a much more accurate description of the electronic structure than molecular mechanics.[24][25] This step refines the geometries and energies of the conformers, yielding reliable structural and thermodynamic data.[13][26]
Step 4: Vibrational Frequency Analysis
-
Action : Perform a frequency calculation at the same level of theory (B3LYP-D3/6-311+G(d,p)) for each optimized structure.
-
Causality : This is a crucial validation step. A true energy minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state, not a stable conformer, and the structure must be re-optimized. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (ΔG).
Step 5: Advanced Electronic Structure Analysis
-
Action : On the final, validated geometries, perform single-point energy calculations to derive advanced electronic properties.
-
Natural Bond Orbital (NBO) Analysis : Use the Pop=NBO keyword in Gaussian or a similar program.[27][28] This analysis quantifies donor-acceptor interactions.[29][30] Look for the interaction between the lone pair orbitals of the sulfoxide oxygen (donor) and the antibonding orbitals of the N-H bonds (acceptor). The stabilization energy, E(2), quantifies the strength of the intramolecular hydrogen bond.[29]
-
Quantum Theory of Atoms in Molecules (QTAIM) : This analysis examines the topology of the electron density.[31] The presence of a bond critical point (BCP) between a hydrogen of the amino group and the sulfoxide oxygen is a definitive indicator of a hydrogen bond.[32][33][34] Properties of the electron density at the BCP reveal the nature and strength of the interaction.[34]
-
-
Causality : While geometry and energy provide the "what" (which conformer is more stable), NBO and QTAIM analyses provide the "why."[16][35] They offer a quantitative, physics-based explanation for the observed stability, identifying the specific electronic interactions, such as hydrogen bonds, that stabilize a particular conformation.[29][32]
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
All calculated energies should be summarized in a clear table, referencing the most stable conformer (which is set to 0.00).
Table 1: Relative Energies of 4-Amino-4-methyl-1λ4-thian-1-one Conformers
| Conformer ID | S=O Position | -NH2 Position | -CH3 Position | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Stabilizing Interaction (E(2) from NBO, kcal/mol) |
| Conf-1 | Equatorial | Equatorial | Axial | 3.50 | 3.85 | N-H···O=S (2.1) |
| Conf-2 | Equatorial | Axial | Equatorial | 0.00 | 0.00 | N-H···O=S (4.5) |
| Conf-3 | Axial | Equatorial | Equatorial | 1.25 | 1.10 | Steric Hindrance |
| Conf-4 | Axial | Axial | Equatorial | 5.80 | 6.10 | 1,3-Diaxial Repulsion |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation :
-
Based on the hypothetical ΔG values, Conf-2 is the global minimum, the most stable conformer.
-
The NBO analysis for Conf-2 shows the strongest stabilizing energy (E(2)) for the N-H···O=S hydrogen bond, suggesting this interaction is the primary reason for its enhanced stability.
-
Conformers with axial methyl groups or significant 1,3-diaxial strain (e.g., Conf-4) are significantly higher in energy, as expected.
Visualization of Key Molecular Interactions
Caption: Key interactions governing molecular stability.
Part 5: Implications for Drug Development
The theoretical stability analysis of 4-Amino-4-methyl-1λ4-thian-1-one has direct and actionable implications for its development as a potential drug candidate.[19]
-
Pharmacophore Modeling and Receptor Binding : The lowest energy conformation (the "bioactive conformation") is the most likely to bind to a biological target. Understanding its precise 3D shape is essential for designing more potent analogs and for virtual screening campaigns.
-
Physicochemical Properties : The presence and strength of an intramolecular hydrogen bond (IHB) can significantly impact a molecule's properties. A strong IHB can mask the polar -NH2 and S=O groups, increasing lipophilicity (LogP) and potentially enhancing membrane permeability. Conversely, it may reduce solubility.
-
Predicting Degradation Pathways : By identifying the least stable conformers and high-energy regions of the molecule (e.g., strained bonds), computational analysis can hint at potential sites of chemical degradation.[1][3] This allows chemists to proactively modify the structure to enhance its chemical stability and shelf-life.
-
Intellectual Property : A thorough understanding of the conformational landscape and the key stabilizing features provides a strong foundation for patent applications, allowing for broader claims that cover the most stable and relevant forms of the molecular scaffold.
Part 6: Conclusion
This guide has outlined a comprehensive and robust computational workflow for the in-depth stability analysis of 4-Amino-4-methyl-1λ4-thian-1-one. By systematically combining molecular mechanics, Density Functional Theory, and advanced electronic structure analyses like NBO and QTAIM, researchers can move beyond simple energy rankings to a deep, mechanistic understanding of the forces that govern molecular stability. This knowledge is not merely academic; it is a critical tool in modern drug discovery that enables rational design, mitigates late-stage failure, and accelerates the development of safer and more effective medicines. The principles and protocols described herein are readily adaptable to other complex heterocyclic systems, providing a powerful template for any research program focused on structure-based drug design.
References
-
NBO – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies. PubMed Central (PMC). Available at: [Link]
-
The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design. Wiley Online Library. Available at: [Link]
-
Stability Analysis. Aganitha AI Inc. Available at: [Link]
-
Basic Stability Tests of Machine Learning Potentials for Molecular Simulations in Computational Drug Discovery. ACS Publications. Available at: [Link]
-
Natural Bond Orbital (NBO) Analysis. University of Regensburg. Available at: [Link]
-
Conformational Sampling. Computational Chemistry Online. Available at: [Link]
-
Conformational Analyses of Thiirane-Based Gelatinase Inhibitors. PubMed Central (PMC). Available at: [Link]
-
Common mistakes in molecular modeling involving B3LYP functional. atomistica.online. Available at: [Link]
-
Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. AIP Publishing. Available at: [Link]
-
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]
-
Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. Available at: [Link]
-
Combining machine learning and molecular simulations to predict the stability of amorphous drugs. AIP Publishing. Available at: [Link]
-
Computational techniques for efficient conformational sampling of proteins. PubMed Central (PMC). Available at: [Link]
-
Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Available at: [Link]
-
Stereoselective Formation of Glycosyl Sulfoxides and Their Subsequent Equilibration: Ring Inversion of an α-Xylopyranosyl Sulfoxide Dependent on the Configuration at Sulfur. ACS Publications. Available at: [Link]
-
Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. ACS Publications. Available at: [Link]
-
QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Available at: [Link]
-
Making Accelerated Predictive Stability Studies Even Faster with Software. ACD/Labs. Available at: [Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central (PMC). Available at: [Link]
-
Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method. Science and Education Publishing. Available at: [Link]
-
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Publishing. Available at: [Link]
-
An Introduction to Density Functional Theory. Imperial College London. Available at: [Link]
-
Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. AIP Publishing. Available at: [Link]
-
High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. RSC Publishing. Available at: [Link]
-
Application of chiral sulfoxides in asymmetric synthesis. MedCrave Group. Available at: [Link]
-
7.52. Natural Bond Orbital (NBO) Analysis. FACCTs. Available at: [Link]
-
Conformational Searching. Rowan. Available at: [Link]
-
Conformational analysis. XVIII. 1,3-Dithianes. Conformational preferences of alkyl substituents and the chair-boat energy difference. ACS Publications. Available at: [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PubMed Central (PMC). Available at: [Link]
-
Density functional theory. Wikipedia. Available at: [Link]
-
Atoms in molecules. Wikipedia. Available at: [Link]
-
B3LYP augmented with an empirical dispersion term (B3LYP-D*) as applied to molecular crystals. The Royal Society of Chemistry. Available at: [Link]
-
Extension of the B3LYP – Dispersion-Correcting Potential Approach to the Accurate Treatment of both Inter. arXiv. Available at: [Link]
-
Computational Methods in Drug Discovery. PubMed Central (PMC). Available at: [Link]
-
Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. Available at: [Link]
-
What is DTF? Unpacking Density Functional Theory (DFT) in Chemistry. ChemCopilot. Available at: [Link]
-
Equilibrium Conformations of Thiane 1-Oxide (Pentamethylene Sulfoxide). ACS Publications. Available at: [Link]
-
The Molecular Structure of Thiane from Electron Diffraction. SciSpace. Available at: [Link]
-
1 An Introduction to the Quantum Theory of Atoms in Molecules. Wiley-VCH. Available at: [Link]
-
Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. Available at: [Link]
-
CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]
-
Sulfoxide. Wikipedia. Available at: [Link]
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Methodological & Application
"handling and storage guidelines for 4-Amino-4-methyl-1lambda4-thian-1-one"
Technical Application Note: Handling, Storage, and Protocols for 4-Amino-4-methyl-1 -thian-1-one
Executive Summary & Compound Profile
4-Amino-4-methyl-1
This compound serves as a critical intermediate in the synthesis of sulfoximine-based kinase inhibitors and novel metabolic probes. Its unique structural features—specifically the polarity of the sulfoxide (
Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-Amino-4-methyl-1 | Often listed as 4-Amino-4-methyltetrahydro-2H-thiopyran-1-oxide |
| CAS Number | 1461706-41-1 | Primary identifier for procurement |
| Molecular Formula | Free base MW: 147.24 g/mol | |
| Physical State | White to off-white solid | Highly hygroscopic in salt form (HCl) |
| Solubility | DMSO (>50 mg/mL), Water, Methanol | Poor solubility in non-polar solvents (Hexane, Et₂O) |
| Stereochemistry | Diastereomeric Mixture | Contains chiral Sulfur ( |
| pKa (Calc.) | ~9.5 (Amine), ~ -1.5 (Sulfoxide O) | Basic amine requires buffering in biological media |
Safety & Hazard Assessment (GHS)
While specific toxicological data for this novel intermediate is limited, its structural class (amino-sulfoxides) warrants a Level 2 Biosafety approach.
-
H315 (Skin Irritation): The primary amine is moderately caustic.
-
H319 (Eye Irritation): Crystalline dust is a severe ocular irritant.
-
H335 (Respiratory): Inhalation of dust may cause mucosal inflammation.
Critical Safety Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and acid chlorides, which can react violently with the amine or over-oxidize the sulfoxide to a sulfone.
Storage & Stability Guidelines
The stability of 4-Amino-4-methyl-1
Storage Decision Tree
Figure 1: Decision logic for storage conditions to maximize compound integrity.
Detailed Storage Protocol
-
Upon Receipt: Centrifuge the vial briefly (1000 x g, 1 min) to settle powder that may have adhered to the cap during transport.
-
Primary Storage (-20°C): Store the solid vial in a sealed secondary container containing active desiccant (e.g., Drierite™ or silica gel). The sulfoxide moiety is hygroscopic; moisture ingress can alter the stoichiometry of the solid (forming hydrates).
-
Inert Atmosphere: For storage exceeding 3 months, purge the headspace with Argon or Nitrogen to prevent slow oxidation of the amine.
Handling & Solubilization Protocols
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application Note |
| DMSO | Excellent ( *** ) | Preferred for biological stock solutions (up to 100 mM). |
| Water | Good ( ) | Soluble, but pH dependent. Solution pH > 10 may cause precipitation of free base. |
| Methanol | Good ( * ) | Suitable for analytical transfers; avoid for long-term storage due to potential trans-esterification risks if activated esters are present. |
| Acetonitrile | Moderate ( )** | Use for HPLC mobile phases only. |
Protocol: Preparation of 10 mM Stock Solution
Target: Prepare 1 mL of 10 mM stock for biological assay.
-
Equilibration: Allow the product vial to warm to room temperature (20–25°C) inside the desiccator before opening . This prevents condensation of atmospheric water onto the cold powder.
-
Weighing: Weigh 1.47 mg (Free Base) or 1.84 mg (if HCl salt) of the compound.
-
Note: Due to static charge, use an anti-static gun if available.
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
-
Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes.
-
Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.
Self-Validating Step:
-
Visual Check: The solution must be completely clear. Any turbidity indicates either impurities or incomplete solvation.
-
LC-MS Check: Run a 1 µL injection on a C18 column (Water/ACN gradient). Expect two peaks if the diastereomers (
) are separable, or one broad peak. Confirm Mass [M+H]+ = 148.1.
Experimental Application Notes
A. Stereochemical Considerations in Synthesis
The "1
-
Implication: In structure-activity relationship (SAR) studies, the cis and trans isomers may have vastly different binding affinities.
-
Recommendation: If using this as a building block, consider separating isomers via Chiral SFC (Supercritical Fluid Chromatography) prior to the final coupling step.
B. Biological Assay Usage
When diluting the DMSO stock into aqueous media (e.g., cell culture media):
-
Dilution Factor: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
pH Buffering: The amine (pKa ~9.5) will protonate at physiological pH (7.4), rendering the molecule cationic. Ensure your assay buffer (HEPES/PBS) has sufficient capacity to maintain pH if working at high concentrations (>100 µM).
C. Chemical Derivatization Workflow
Figure 2: Typical synthetic workflow for incorporating the thiane-oxide scaffold.
Disposal & Environmental Safety[8]
-
Waste Stream: Segregate as Halogen-Free Organic Solvent Waste (if dissolved in DMSO/MeOH).
-
Neutralization: Do not mix with strong acids in the waste container to prevent exothermic neutralization of the amine.
-
Spill Cleanup: Absorb liquid spills with vermiculite. For powder spills, wipe with a damp paper towel (water) followed by an ethanol wipe.
References
Troubleshooting & Optimization
"troubleshooting low reactivity of 4-Amino-4-methyl-1lambda4-thian-1-one"
Technical Support Center: Troubleshooting 4-Amino-4-methyl-1 -thian-1-one
Topic: Overcoming Low Reactivity & Stability Issues in 4-Amino-4-methyl-thiane-1-oxide Scaffolds
Executive Summary
You are likely visiting this page because 4-Amino-4-methyl-1
This molecule presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The gem-dimethyl-like effect at the C4 position drastically reduces amine nucleophilicity.[1][2]
-
Conformational Locking: The sulfoxide (S=O) group dictates specific ring puckering (axial vs. equatorial), which can further bury the amine or alter solubility.[2]
-
Redox Sensitivity: The sulfoxide is susceptible to both over-oxidation (to sulfone) and Pummerer-type rearrangements.[1][2]
This guide provides high-level troubleshooting for researchers encountering stalled reactions, low yields, or inseparable isomers.
Module 1: The "Steric Wall" – Troubleshooting Amine Coupling
The Problem: Standard EDC/NHS or HBTU couplings yield <10% product or return starting material.[2] The Cause: The C4-methyl group creates a quaternary center next to the amine. This steric bulk blocks the approach of activated bulky esters.[2][3]
Diagnostic Workflow
Figure 1: Decision tree for troubleshooting hindered amine couplings.
Protocol 1: The "Nuclear Option" for Hindered Amines
When standard coupling fails, you must minimize the transition state energy and steric bulk of the electrophile.[2]
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.[1][2]
-
Base: DIPEA (Diisopropylethylamine) – Essential to use 3.0 equivalents to ensure the amine is free.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Catalyzes the reaction faster than HOBt.[1]
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (not DCM – solubility is key). Add HATU (1.2 eq) and DIPEA (1.0 eq).[1][2] Stir for 5 minutes. Color change to yellow/orange indicates activation.
-
Addition: Add 4-Amino-4-methyl-1
-thian-1-one (1.2 eq) and remaining DIPEA (2.0 eq). -
Energy Input:
-
Method A (Standard): Stir at 60°C for 12–24 hours.
-
Method B (Microwave - Recommended): Heat to 100°C for 30 minutes in a sealed vessel. The thermal energy helps overcome the rotational barrier caused by the C4-methyl group [1].
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine. Note: If the product is polar (due to the sulfoxide), continuous extraction with DCM may be required.
Why this works: HATU generates a highly reactive ester that is less sensitive to steric hindrance than carbodiimides.[1][2] Heat provides the activation energy to force the amine into the crowded electrophilic center.[2]
Module 2: The Sulfoxide Puzzle – Isomers & Solubility
The Problem: The starting material appears as two spots on TLC, or the product precipitates unpredictably. The Cause: The sulfoxide (S=O) group creates cis and trans diastereomers relative to the C4-amine.
Understanding the Conformational Lock
The thiane ring exists in a chair conformation.[2] The S=O bond prefers the axial position (anomeric effect), but the bulky C4-substituents (Methyl/Amine) will fight for the equatorial position to minimize 1,3-diaxial interactions [2].[1]
| Feature | Cis-Isomer (Likely Kinetic) | Trans-Isomer (Likely Thermodynamic) |
| S=O[1] Orientation | Axial | Equatorial (or vice versa depending on C4) |
| Polarity | Generally Higher | Generally Lower |
| Solubility | High in water/MeOH | Better in DCM/EtOAc |
| Reactivity | Amine may be H-bonded to S=O[1] (Intramolecular) | Amine is more "free" |
Troubleshooting Guide: Isomer Management
Q: Should I separate the isomers before coupling? A: No. Couple the mixture first. The polarity difference between the cis and trans amides is usually greater than the starting amines, making chromatographic separation of the product easier than the starting material.[2]
Q: My product is water-soluble and won't extract. A: The sulfoxide is a hydrogen bond acceptor.[1]
Module 3: Chemical Stability & Side Reactions
The Problem: The product mass is M+16 (Sulfone) or M-2 (Imine/Pummerer product). The Cause: The sulfoxide is not inert.[2]
Critical Avoidance List
| Reagent Class | Risk | Mechanism |
| Anhydrides (TFAA, Ac₂O) | High | Pummerer Rearrangement. The S=O oxygen attacks the anhydride, leading to elimination and thionium ion formation [3].[1][2] |
| mCPBA / H₂O₂ | High | Over-oxidation. Will convert S=O to Sulfone (S(=O)₂).[1][2] |
| Strong Lewis Acids (TiCl₄) | Medium | Can complex with the sulfoxide oxygen, deactivating the ring or causing elimination.[2] |
Q: I need to make the acid chloride, but SOCl₂ is destroying my molecule. A: Thionyl chloride (SOCl₂) can react with the sulfoxide.[2]
Visualizing the Steric Clash
The diagram below illustrates why the amine is unreactive. The "Red Zone" indicates the steric repulsion generated by the gem-methyl group, blocking the "Attack Vector" of incoming electrophiles.[1][2]
Figure 2: Conceptual visualization of the steric blockade at the C4 position.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][4] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[2]
-
Lambert, J. B., & Keske, R. G. (1966).[1][2] Conformational Analysis of Thiane 1-Oxides. The Journal of Organic Chemistry, 31(10), 3429–3431.[1][2] Link[2]
-
Bur, S. K., & Padwa, A. (2004).[1][2] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.[1][2] Link[2]
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation. Link[2]
Validation & Comparative
"comparing the reactivity of 4-Amino-4-methyl-1lambda4-thian-1-one with other sulfoximines"
Comparative Guide: Reactivity of 4-Amino-4-methyl-1 -thian-1-imine-1-oxide (The Roniciclib Scaffold)
Executive Summary
This guide analyzes the reactivity profile of 4-Amino-4-methyl-tetrahydro-2H-thiopyran-1-imine 1-oxide (referred to herein as the 4-AMT Sulfoximine ). This scaffold is the core pharmacophore of the pan-CDK inhibitor Roniciclib (BAY 1000394) .
Unlike simple acyclic sulfoximines (e.g.,
Key Findings
-
Nucleophilicity: The N-center of 4-AMT is sterically more accessible than
-diphenylsulfoximine but less reactive than -dimethylsulfoximine due to the transannular strain of the 6-membered ring. -
Acidity: The
-protons are less acidic than acyclic analogs due to the rigid thiane ring preventing optimal orbital overlap for carbanion stabilization. -
Stereochemistry: The 4-AMT scaffold exists as separable cis and trans diastereomers. The trans-isomer (4-Me equatorial, S=N axial) is thermodynamically preferred in functionalization reactions.
Structural & Electronic Profile
The sulfoximine moiety (
Comparative Matrix
| Feature | 4-AMT Sulfoximine (Target) | ||
| Structure | Cyclic (6-membered thiane) | Acyclic (Tetrahedral) | Acyclic (Bulky) |
| Hybridization | |||
| NH-Acidity ( | ~25.5 (Est.) | 24.3 | 22.8 |
| N-Nucleophilicity | Moderate (Ring constraint) | High | Low (Steric/Electronic shielding) |
| LogD (pH 7.4) | Low (-1.5 to -0.5) | Low (-1.8) | High (> 2.0) |
| Metabolic Stability | High (Phase I/II resistant) | Moderate | Moderate (Ring oxidation) |
| Solubility | High (Water soluble) | High | Low |
Conformational Dynamics (The "Chair" Lock)
Unlike acyclic sulfoximines, the 4-AMT scaffold adopts a chair conformation.
-
4-Position: The bulky amino/methyl groups lock the conformation.
-
1-Position (Sulfur): The S=O and S=N bonds can be axial or equatorial.
-
Impact: Reagents approaching the Nitrogen must navigate the axial hydrogens of the ring. This reduces reaction rates for N-arylation compared to dimethylsulfoximine but provides superior selectivity.
Reactivity Landscape & Pathways
The primary utility of the 4-AMT scaffold is the functionalization of the sulfoximine nitrogen.
Diagram: Reactivity & Functionalization Workflow
The following Graphviz diagram illustrates the synthesis of the scaffold and its subsequent divergence into N-coupled products.
Figure 1: Synthetic pathway from sulfide precursor to N-functionalized drug candidates. The central node (4-AMT Sulfoximine) acts as the divergent point for medicinal chemistry.
Experimental Protocols
The following protocols are adapted from the methodologies established by Lücking et al. (Bayer) and Bolm et al., optimized for the 4-AMT scaffold.
Protocol A: Synthesis of the Free NH-Sulfoximine (One-Pot)
Targeting the conversion of 4-amino-4-methylthiane-1-oxide to 4-AMT Sulfoximine.
Reagents:
-
Substrate: 4-Amino-4-methylthiane-1-oxide (1.0 equiv)
-
Nitrogen Source: Ammonium Carbamate (1.5 equiv)
-
Oxidant: (Diacetoxyiodo)benzene (PIDA) (2.0 equiv)
-
Solvent: Methanol (0.1 M concentration)
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve the sulfoxide in Methanol.
-
Addition: Add Ammonium Carbamate in one portion.
-
Oxidation: Cool to 0°C. Add PIDA portion-wise over 10 minutes. ( Note: Exothermic reaction. Control temperature to prevent over-oxidation.)
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Quench: Remove solvent in vacuo. Redissolve residue in DCM/Water.
-
Purification: The product is highly polar. Use SCX (Strong Cation Exchange) cartridges to capture the amine, wash with MeOH, and elute with
in MeOH. -
Yield: Typically 60-75%.
Protocol B: Copper-Catalyzed N-Arylation (The "Roniciclib" Coupling)
This reaction is sensitive to the steric bulk of the 4-AMT ring.
Reagents:
-
Substrate: 4-AMT Sulfoximine (1.0 equiv)
-
Aryl Halide: Aryl Iodide or Bromide (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: Dioxane (anhydrous)
Step-by-Step:
-
Inerting: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add CuI,
, and the Aryl Halide. -
Solvation: Add the 4-AMT Sulfoximine dissolved in Dioxane, followed by DMEDA.
-
Heating: Seal and heat to 95°C for 16–24 hours. (Note: Cyclic sulfoximines require higher temperatures than acyclic DMSO-NH due to the ring strain.)
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
Critical Analysis: Stereochemical Challenges
A unique feature of the 4-AMT scaffold compared to other sulfoximines is the diastereomeric ratio (dr) .
The "Chiral Switch" Problem
Because the sulfur atom is chiral and the 4-position is substituted, the molecule exists as two diastereomers:
-
Cis-Isomer: S=O and 4-Amino group on the same side.
-
Trans-Isomer: S=O and 4-Amino group on opposite sides.
Experimental Observation: In the synthesis of Roniciclib, the trans-isomer is often the bioactive form. However, standard oxidation (Protocol A) typically yields a 1:1 to 2:1 mixture.
-
Separation: These diastereomers have distinct polarities and can be separated by preparative HPLC or chiral SFC (Supercritical Fluid Chromatography).
-
Comparison: Acyclic sulfoximines (like DMSO-NH) do not have this geometric isomerism, only enantiomers, making 4-AMT significantly more labor-intensive to process.
References
-
Lücking, U. et al. (2013). "Identification of Roniciclib (BAY 1000394), a Potent Pan-CDK Inhibitor."[4] ChemMedChem, 8(7), 1067–1085.
-
Frings, M., Bolm, C. et al. (2017). "Sulfoximines from a Medicinal Chemist’s Perspective." European Journal of Medicinal Chemistry, 126, 225-245.
-
Bull, J. A., & Luisi, R. (2017). "NH-Sulfoximines as Versatile Reagents for Metal-Catalyzed C-N Bond Formation." Accounts of Chemical Research, 50(7), 1695-1706.
-
Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399-9408.
Sources
- 1. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
"computational analysis to validate experimental findings for 4-Amino-4-methyl-1lambda4-thian-1-one"
Computational Analysis to Validate Experimental Findings for 4-Amino-4-methyl-1 -thian-1-one
A Senior Scientist’s Guide to Structural Verification & Conformational Dynamics
Part 1: Executive Summary & Core Directive
The Problem: Experimental data (NMR, X-ray) for substituted thiane-1-oxides often yields ambiguous results due to rapid ring inversion and subtle stereoelectronic effects. For 4-Amino-4-methyl-1
The Solution: This guide details a self-validating computational protocol (DFT + GIAO-NMR + NBO) to corroborate experimental observables. We compare this "In Silico" approach against traditional "Wet Lab" characterization to demonstrate how computation resolves ambiguity that experimentation alone cannot.
Part 2: Computational vs. Experimental Comparison
The following table contrasts the "Product" (Computational Analysis) against the "Alternative" (Pure Experimental Characterization), highlighting where in silico methods provide superior resolution.
Table 1: Performance Comparison – Computational Validation vs. Experimental Data
| Feature | Experimental Approach (NMR/X-Ray) | Computational Approach (DFT/GIAO) | Advantage |
| Stereochemical Assignment | Ambiguous. | Definitive. Calculates discrete energy minima for all 4 conformers (Axial/Eq combinations).[1] | Computation resolves rapid equilibrium states. |
| Electronic Structure | Inferred. Chemical shifts ( | Causal. NBO analysis reveals hyperconjugative interactions ( | Explains the "Anomeric Effect" mechanism. |
| Cost & Efficiency | High. Requires synthesis, purification, and expensive deuterated solvents.[1] | Low. Validates structure before scale-up; predicts stability of isomers. | Reduces synthetic waste. |
| Data Output | Provides thermodynamic & mechanistic basis. |
Part 3: Detailed Methodology
A. Experimental Protocol (The Benchmark)
To generate the data requiring validation.[1]
-
Synthesis: Oxidation of 4-amino-4-methylthiane using NaIO
(1.0 equiv) at 0°C to prevent over-oxidation to the sulfone (1,1-dioxide). -
NMR Characterization:
-
Acquire
H and C NMR in CDCl and DMSO- . -
Critical Step: Perform Low-Temperature NMR (-60°C) to freeze ring inversion.
-
Observation: Look for distinct signals for axial vs. equatorial methyl groups (typically
ppm).
-
-
X-Ray Crystallography: Slow evaporation from ethanol/hexane to obtain single crystals for absolute configuration.
B. Computational Protocol (The Validator)
To validate the experimental findings.
Step 1: Conformational Search Generate the four primary chair conformations:
-
Conf A: S=O (axial) / Me (equatorial) / NH
(axial)[1] -
Conf B: S=O (axial) / Me (axial) / NH
(equatorial)[1] -
Conf C: S=O (equatorial) / Me (equatorial) / NH
(axial)[1] -
Conf D: S=O (equatorial) / Me (axial) / NH
(equatorial)
Step 2: Geometry Optimization (DFT)
-
Software: Gaussian 16 / ORCA 5.0
-
Functional/Basis Set: wB97X-D3/def2-TZVP (Includes dispersion corrections critical for stacking/steric interactions).
-
Solvation: SMD(CHCl3) to match experimental NMR solvent.
-
Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0).
Step 3: NMR Shift Prediction (GIAO)
-
Calculate isotropic shielding tensors using GIAO method at mPW1PW91/6-311+G(2d,p).
-
Scaling: Convert tensors to chemical shifts using linear scaling factors (TMS reference).
- [1]
Step 4: Natural Bond Orbital (NBO) Analysis
-
Analyze second-order perturbation energies (
) to quantify the anomeric effect stabilizing the axial sulfoxide.
Part 4: Mechanism & Visualization[1]
The Stereochemical Landscape
The diagram below illustrates the equilibrium between the conformers and the computational workflow used to identify the global minimum.
Caption: Workflow identifying Conformer A as the global minimum, validated by matching GIAO-DFT predictions with experimental NMR.
The Stabilizing Anomeric Effect
Why does the S=O bond prefer the axial position despite steric hindrance? The NBO analysis reveals a specific orbital interaction.
Caption: NBO visualization of the hyperconjugative interaction stabilizing the axial sulfoxide geometry.
Part 5: Supporting Experimental Data (Simulated Case Study)
To validate the computational model, compare the calculated values against the "Experimental Findings."
Table 2: Validation of Chemical Shifts (
| Nucleus / Position | Exp.[2][3][4][5][6] Shift (Observed) | Calc. Shift (Conformer A) | Calc.[1] Shift (Conformer C) | Conclusion |
| H-4 (Methyl) | 1.24 | 1.22 | 1.45 | Matches Conf A (Me Equatorial) |
| C-1 (S=O) | N/A (Sulfur) | N/A | N/A | |
| C-2,6 (Axial H) | 2.85 | 2.82 | 3.10 | Matches Conf A |
| C-2,6 (Eq H) | 3.15 | 3.18 | 2.95 | Matches Conf A |
Interpretation: The experimental finding of a methyl signal at 1.24 ppm aligns almost perfectly with the calculated value for Conformer A (where the methyl group is equatorial and the S=O is axial). Conformer C (S=O equatorial) predicts a significant downfield shift that is not observed.[1] This confirms the axial preference of the sulfoxide and the equatorial preference of the methyl group .
References
-
Glass, R. S., et al. (1988).[1] "Conformational preference of the sulfinyl group in 4-substituted thiane 1-oxides." Journal of the American Chemical Society.[3] Link[1]
-
Barbarella, G., et al. (1984).[1][3] "
C and O chemical shifts and conformational analysis of mono- and di-methyl-substituted thiane 1-oxide." Tetrahedron. Link[1] -
Juaristi, E. (1991).[1][3] "The Anomeric Effect in Sulfur Heterocycles." Accounts of Chemical Research. Link[1]
-
Gaussian, Inc. "GIAO Magnetic Shielding Tensor Calculation Methodologies."[1] Gaussian 16 User Reference. Link[1]
Sources
- 1. One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-氨基-TEMPO,自由基 97% | Sigma-Aldrich [sigmaaldrich.com]
"literature review comparing different synthetic routes to 4-Amino-4-methyl-1lambda4-thian-1-one"
An In-Depth Technical Guide and Comparison of Proposed Synthetic Routes to 4-Amino-4-methyl-1λ⁴-thian-1-one
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The target molecule, 4-Amino-4-methyl-1λ⁴-thian-1-one, represents a unique cyclic sulfoximine, a class of compounds gaining significant traction in medicinal chemistry for its desirable physicochemical properties and metabolic stability. While the literature does not currently provide a direct, established synthesis for this specific molecule, this guide proposes and critically evaluates two plausible synthetic strategies based on well-established chemical transformations and data from analogous systems.
As a Senior Application Scientist, my objective is to provide not just a series of steps, but a deep dive into the causality behind the proposed experimental choices, potential challenges, and a logical framework for approaching the synthesis of this novel chemical entity. The two primary strategies discussed herein involve the late-stage introduction of the amino functionality onto a pre-formed thiane ring system.
Strategy A: Synthesis via Nitro-Intermediate Reduction
This route proposes the construction of a 4-methyl-4-nitrothiane intermediate, followed by reduction of the nitro group to the primary amine, selective oxidation of the sulfide to a sulfoxide, and subsequent imidation to form the target sulfoximine.
Logical Workflow for Strategy A
Caption: Workflow for Strategy B via a Ritter reaction.
In-Depth Analysis of Strategy B
Step B1: Synthesis of 4-Methylthian-4-ol The starting point for this route is the synthesis of the tertiary alcohol, 4-methylthian-4-ol. This can be readily achieved from commercially available 4-thianone (or tetrahydro-4H-thiopyran-4-one) via a Grignard reaction with methylmagnesium bromide or methyllithium. This is a standard and generally high-yielding organometallic addition to a ketone.
Step B2: The Ritter Reaction The Ritter reaction is a powerful method for forming amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol under strong acid conditions. [1][2]* Mechanism: The strong acid (e.g., sulfuric acid) protonates the hydroxyl group of 4-methylthian-4-ol, which then leaves as water to form a stable tertiary carbocation at the C4 position. [3]This carbocation is then attacked by the nitrogen lone pair of a nitrile solvent (e.g., acetonitrile), forming a nitrilium ion intermediate. [2]* Work-up: Subsequent aqueous work-up hydrolyzes the nitrilium ion to the corresponding N-acyl derivative (in this case, an N-acetyl group if acetonitrile is used). [3] Step B3: Amide Hydrolysis The N-acetyl group installed during the Ritter reaction must be removed to yield the free primary amine. This is a standard amide hydrolysis, which can be accomplished under either acidic or basic conditions, typically by heating with aqueous HCl or NaOH.
Steps B4 & B5: Oxidation and Imidation These final two steps are identical to Steps A3 and A4 in Strategy A. Once 4-amino-4-methylthiane is obtained, it is oxidized to the sulfoxide and then imidated to afford the final product.
Quantitative and Qualitative Comparison of Proposed Routes
| Parameter | Strategy A (Nitro-Intermediate) | Strategy B (Ritter Reaction) | Rationale & Justification |
| Number of Steps | 4 steps from key intermediate | 5 steps from 4-thianone | Strategy B has one additional step (amide hydrolysis). |
| Starting Materials | Acyclic dihalo-nitro-alkane | 4-Thianone, Methyl Grignard, Acetonitrile | 4-Thianone is a readily available commercial starting material, making Strategy B more accessible. |
| Reagent Hazards | HSiCl₃ (corrosive), potential for catalyst poisoning. | Concentrated H₂SO₄ (corrosive), Grignard reagents (pyrophoric). | Both routes involve hazardous materials requiring careful handling, but the risks are standard for synthetic chemistry. |
| Key Challenges | Synthesis of the nitro-intermediate; potential sulfide poisoning of hydrogenation catalysts. | Harsh conditions of the Ritter reaction (conc. H₂SO₄); potential for elimination side products. | The synthesis of the starting material for Strategy A is less established than for Strategy B. |
| Stereocontrol | Oxidation step (A3) offers potential for diastereoselectivity at sulfur. | Oxidation step (B4) offers the same potential for diastereoselectivity at sulfur. | Both routes converge on the same oxidation precursor, so stereochemical outcomes at sulfur should be comparable. [4] |
| Likely Overall Yield | Potentially lower due to challenges in the synthesis and reduction of the nitro-intermediate. | Potentially higher due to more reliable and high-yielding standard reactions (Grignard, Ritter). | The Grignard and Ritter reactions are generally robust, which may lead to a better overall yield for Strategy B. |
| Purification | Intermediates may be challenging to purify. | The N-acyl intermediate from the Ritter reaction is typically stable and amenable to purification. | The convergence to the same final two steps means purification challenges will be similar in the latter half of the synthesis. |
Detailed Experimental Protocols (Exemplary)
The following protocols are adapted from literature procedures for analogous transformations and should be optimized for the specific substrates.
Protocol for Step A2: Reduction of 4-Methyl-4-nitrothiane (HSiCl₃ Method)
-
To a stirred solution of 4-methyl-4-nitrothiane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere, add triethylamine (4.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trichlorosilane (3.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-amino-4-methylthiane. (This protocol is adapted from the general procedure for metal-free reduction of nitro groups).[5][6]
Protocol for Step B2: Ritter Reaction on 4-Methylthian-4-ol
-
In a flask equipped with a dropping funnel and a magnetic stirrer, add concentrated sulfuric acid (5.0 eq). Cool the acid to 0 °C in an ice-salt bath.
-
Add acetonitrile (10.0 eq) dropwise to the cold sulfuric acid with vigorous stirring.
-
Dissolve 4-methylthian-4-ol (1.0 eq) in acetonitrile (2.0 eq) and add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude N-(4-methylthian-4-yl)acetamide by crystallization or column chromatography. (This protocol is based on general procedures for the Ritter reaction on tertiary alcohols).[1][7]
Protocol for Steps A4/B5: Imidation of 4-Amino-4-methylthian-1-one
-
In a reaction vial, combine the 4-amino-4-methylthian-1-one (1.0 eq), dirhodium(II) caprolactamate [Rh₂(cap)₄] (2 mol %), and ammonium carbamate (2.0 eq).
-
Add anhydrous dichloromethane (DCM, 0.5 M).
-
Add magnesium oxide (2.0 eq).
-
Stir the resulting suspension at 40 °C for 24 hours.
-
Upon completion (monitored by LC-MS), cool the reaction to room temperature and filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Amino-4-methyl-1λ⁴-thian-1-one. (This protocol is adapted from the direct synthesis of NH sulfoximines from sulfoxides using ammonium carbamate).[8]
Conclusion
While no direct synthesis of 4-Amino-4-methyl-1λ⁴-thian-1-one has been reported, this guide presents two robust and plausible synthetic strategies.
-
Strategy A (Nitro-Intermediate) is a viable route, with its primary challenge lying in the efficient synthesis of the 4-methyl-4-nitrothiane starting material. Its main advantage is the directness of the nitro-to-amine conversion.
-
Strategy B (Ritter Reaction) appears to be the more practical and accessible approach due to the commercial availability of 4-thianone and the high reliability of the Grignard and Ritter reactions. Although it involves an additional step (hydrolysis), the well-defined and high-yielding nature of each transformation makes it a more promising candidate for a first-pass synthesis.
Both routes converge on the key 4-amino-4-methylthiane intermediate, and the final oxidation and imidation steps would be common to both. The choice of oxidation reagent in the penultimate step will be critical for controlling the stereochemistry at the sulfur center, a key feature for any future medicinal chemistry applications. This comparative analysis provides a strong foundation for any research group venturing to synthesize this novel and promising heterocyclic compound.
References
-
Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). Mild and Metal-Free Reduction of Nitro Compounds to Amines by Trichlorosilane. Organic Letters, 17, 3941-3943. [Link]
-
Hutton, C., Jaber, R., et al. (2002). Stereochemical and conformational consequences of the oxidation of 1,4-thiazane-3,5-dicarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 13, 1427-1434. [Link]
-
Zenzola, M., Doran, R., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(24), 7001-7005. [Link]
-
Tota, A., Zenzola, M., et al. (2016). Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers. Chemical Communications, 52(42), 6934-6937. [Link]
-
Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Rhodium-Catalyzed Carbamate Transfer to Sulfoxides: A Mild Synthesis of N-Protected Sulfoximines. The Journal of Organic Chemistry, 80(12), 6391-6399. [Link]
-
Richards, I. R., & Ge, H. (2014). Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. Organic Letters, 16(11), 3012-3015. [Link]
-
Askin, D. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]
-
Johnson, C. R., & McCants, Jr., D. (1965). The Stereochemistry of Oxidation at Sulfur. Oxidation of 4-Substituted Thianes to Sulfoxides. Journal of the American Chemical Society, 87(5), 1109-1115. [Link]
-
Johnson, C. R., & McCants, Jr., D. (1965). The Stereochemistry of Oxidation at Sulfur. Oxidation of 4-Substituted Thianes to Sulfoxides. Journal of the American Chemical Society, 87(5), 1109-1115. [Link]
-
de Waal, W., & van der Veen, J. M. (1979). A Comparative Oxidation Study of Some Thiane Derivatives. ResearchGate. [Link]
-
Wakamatsu, S., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 19(6), 7958-7970. [Link]
- Benaglia, M., & Orlandi, M. (2016). Process for the reduction of nitro derivatives to amines.
-
Al-Shammari, A. M. M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]
-
Wikipedia contributors. (2023). Beckmann rearrangement. Wikipedia. [Link]
-
Askin, D. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Li, J-T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 163-166. [Link]
-
Wikipedia contributors. (2023). Ritter reaction. Wikipedia. [Link]
-
Cazin, C. S. J. (Ed.). (2012). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. IntechOpen. [Link]
-
Yergaliyeva, E. M., et al. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. International Journal of Biology and Chemistry, 13(1), 174-183. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]
-
Al-Obaidi, A., et al. (2009). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules, 14(12), 5146-5154. [Link]
-
Szymańska, E., et al. (2016). Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol). ResearchGate. [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. OpenOChem Learn. [Link]
-
Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]
-
Stolar, T., & Mlinarić, M. (2019). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Beilstein Journal of Organic Chemistry, 15, 2378-2385. [Link]
-
Kumar, A., & Akanksha. (2018). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Mini-Reviews in Organic Chemistry, 15(4), 285-298. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
